Markedly Reduced Cytotoxicity is a Defining Characteristic of the Trimethoxyphenyl Analog
The defining characteristic of this compound is its status as the least potent member of its synthesized series. It consistently demonstrates the highest IC50 values across multiple cancer cell lines. This establishes it as a crucial negative control for SAR studies, as its activity is 8.4- to 151.6-fold weaker than the most potent analog, compound 16 [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7, A2780, and HT-29 cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 47.05 μM ± 2.66; A2780: 18.77 μM ± 1.82; HT-29: 23.20 μM ± 2.21 |
| Comparator Or Baseline | Compound 16 (1'-(phenylsulfonyl) analog): MCF-7: 5.62 μM ± 1.33; A2780: 0.31 μM ± 0.11; HT-29: 0.47 μM ± 0.17. Doxorubicin (positive control): MCF-7: 1.3 μM ± 0.8; A2780: 2.11 μM ± 0.55; HT-29: 1.53 μM ± 0.62 |
| Quantified Difference | Target compound is 8.4-fold (MCF-7), 60.5-fold (A2780), and 49.4-fold (HT-29) less potent than compound 16. It is 36.2-fold, 8.9-fold, and 15.2-fold less potent than Doxorubicin in the respective cell lines. |
| Conditions | MTT assay; 72-hour treatment; three human cancer cell lines: MCF-7 (breast), A2780 (ovarian), HT-29 (colorectal); data reported as mean ± S.D. (n=6). |
Why This Matters
For procurement, this compound should not be selected for primary activity screening but is the optimal choice as an inactive control to validate assay sensitivity and define the potency floor of the chemical series.
- [1] Abdelatef SA, El-Saadi MT, Amin NH, Abdelazeem AH, Abdellatif KRA. Synthesis and anticancer screening of novel spiro[chroman-2,4'-piperidin]-4-one derivatives with apoptosis-inducing activity. J App Pharm Sci. 2018;8(01):009-016. DOI: 10.7324/JAPS.2018.8102 View Source
